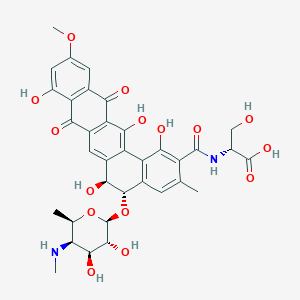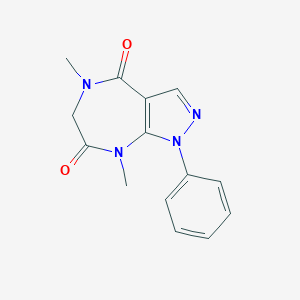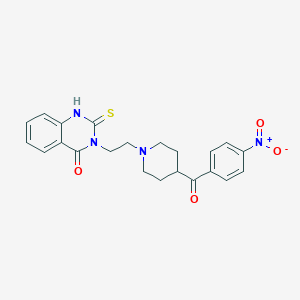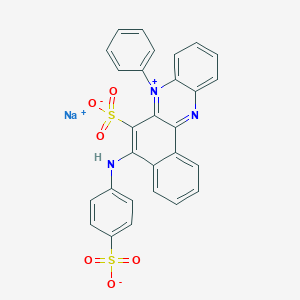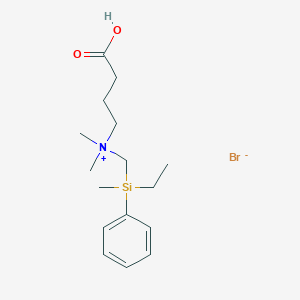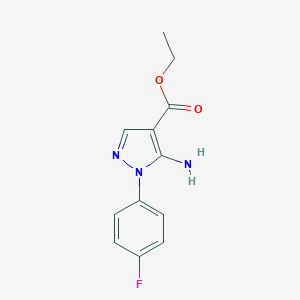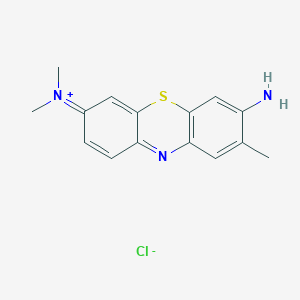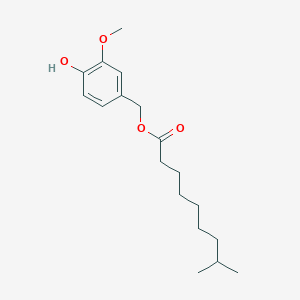
Dihidrocapsiato
Descripción general
Descripción
Dihydrocapsiate (DHC) is a natural compound found in chili peppers. It is a member of the Capsiate family, which includes capsaicin and dihydrocapsin, and has been studied for its potential health benefits. DHC has been found to have a variety of beneficial effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, it has been shown to reduce appetite, increase energy expenditure, and reduce body fat.
Aplicaciones Científicas De Investigación
Efectos termogénicos
DCT está estructuralmente relacionado con la capsaicina del chile y se encuentra en la variedad de pimiento no picante, CH-19 Sweet . Se ha demostrado que provoca los efectos termogénicos de la capsaicina pero sin sus efectos secundarios gastrointestinales . Esto hace que DCT sea un ingrediente potencial para los suplementos de control de peso.
Termogénesis inducida por la dieta
Se ha demostrado que DCT aumenta el gasto energético posprandial (PPEE) en respuesta a una comida líquida de prueba de 400 kcal/60 g de proteína . Esto sugiere que DCT podría usarse para mejorar la termogénesis inducida por la dieta, lo que podría ayudar en la pérdida de peso.
Oxidación de grasas
Se ha descubierto que DCT aumenta la oxidación de grasas . Esto significa que podría utilizarse potencialmente para ayudar a aumentar la velocidad a la que el cuerpo quema grasa, lo que podría ser beneficioso para el control de peso y la salud en general.
Tasa metabólica
Si bien DCT no afecta la disminución de la tasa metabólica en reposo, sí aumenta el PPEE normalizado a la masa libre de grasa . Esto sugiere que DCT podría usarse potencialmente para ayudar a aumentar la tasa metabólica después de las comidas, lo que podría ayudar en el control de peso.
Producción a gran escala
DCT se puede producir a gran escala mediante esterificación quimioselectiva catalizada por lipasa de alcohol vanílico y ácido 8-metilnonanoico a presión reducida sin disolventes . Esto hace que DCT sea un ingrediente viable para la producción de alimentos y suplementos a gran escala.
Seguridad
DCT se considera un ingrediente alimentario seguro . La Autoridad Europea de Seguridad Alimentaria concluyó que DCT es seguro bajo los usos y niveles de uso propuestos . Esto hace que DCT sea un ingrediente seguro para incorporarlo en alimentos y suplementos.
Safety and Hazards
Dihydrocapsiate is considered safe under the proposed uses and use levels . It has no safety concerns regarding genotoxicity . Studies on developmental toxicity in rats and rabbits using commercial grade Dihydrocapsiate did not show adverse effects on pregnant animals or on foetal growth and development .
Mecanismo De Acción
Target of Action
Dihydrocapsiate is a capsinoid, a group of compounds found in a non-pungent cultivar of Capsicum annuum, known as "CH-19 Sweet" . Capsinoids, including dihydrocapsiate, share similar physiological and biological properties with capsaicinoids, the pungent compounds in chili peppers .
Mode of Action
It is structurally related to capsaicin, a compound known to stimulate thermogenesis through a central nervous mechanism . Dihydrocapsiate has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects .
Biochemical Pathways
Capsaicinoids and capsinoids, including dihydrocapsiate, are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively . Capsinoids like dihydrocapsiate have been shown to promote the anti-obesity effect of exercise in diet-induced obese mice, in part by increasing energy expenditure via the activation of fat oxidation in skeletal muscle and lipolysis in brown adipose tissue .
Pharmacokinetics
In a study conducted on rats, a single gavage dose of 14C-labeled dihydrocapsiate (10 mg/kg) achieved maximal plasma concentration in 40 minutes and exhibited an apparent half-life of 2.4 hours . Excretion of radioactivity in the urine, feces, and expired air was 78.2%, 19.4%, and 0.5% of the dose, respectively . This suggests that dihydrocapsiate is rapidly absorbed and eliminated.
Result of Action
Dihydrocapsiate has been shown to increase postprandial energy expenditure (PPEE) in humans . In a study, PPEE normalized to fat-free mass was increased significantly in subjects receiving 9 mg/day dihydrocapsiate by comparison to placebo . This suggests that dihydrocapsiate can lead to increases in thermogenesis and fat oxidation .
Action Environment
The action of dihydrocapsiate can be influenced by various environmental factors. For instance, the presence of a small amount of 8-methylnonanoic acid (MNA) is necessary to stabilize dihydrocapsiate . .
Análisis Bioquímico
Biochemical Properties
Dihydrocapsiate interacts with various enzymes and proteins in the body. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . The presence of a small amount of 8-methylnonanoic acid is necessary to stabilize Dihydrocapsiate .
Cellular Effects
Dihydrocapsiate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing postprandial energy expenditure and fat oxidation . It does not affect the resting metabolic rate .
Molecular Mechanism
At the molecular level, Dihydrocapsiate exerts its effects through various mechanisms. It stimulates thermogenesis through a central nervous mechanism . Both capsaicin and Dihydrocapsiate stimulate TRPV1 receptors in the gut which bring about activation of the sympathetic nervous system, which can increase lipogenesis and thermogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydrocapsiate change over time. It has been shown to increase postprandial energy expenditure and fat oxidation
Dosage Effects in Animal Models
The effects of Dihydrocapsiate vary with different dosages in animal models. Studies have shown that the increase in the energy of metabolism and inhibition of body fat accumulation by Dihydrocapsiate were equal to exercise
Metabolic Pathways
Dihydrocapsiate is involved in various metabolic pathways. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid
Propiedades
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYRZPENADQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174576 | |
| Record name | Dihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205687-03-2 | |
| Record name | Dihydrocapsiate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocapsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocapsiate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


